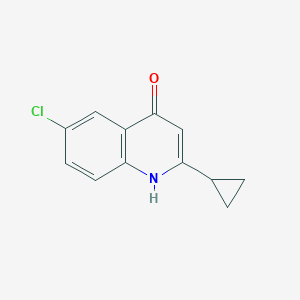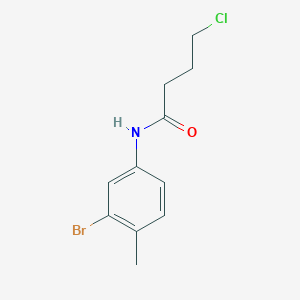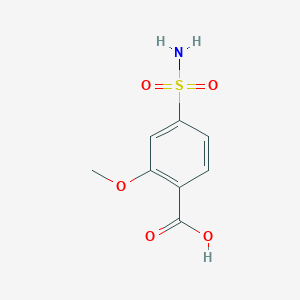
Acide 4-(aminosulfonyl)-2-méthoxybenzoïque
Vue d'ensemble
Description
4-(Aminosulfonyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminosulfonyl)-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminosulfonyl)-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a montré un potentiel significatif dans les applications antimicrobiennes. Des dérivés de ce composé ont été synthétisés et testés contre divers types de bactéries à Gram positif et à Gram négatif, ainsi que contre des espèces de champignons comme Candida albicans. Les dérivés ont montré une forte activité, en particulier contre les espèces de Staphylococcus et Enterococcus, avec des concentrations minimales inhibitrices (CMI) aussi faibles que 1–4 µg/mL .
Propriétés anticancéreuses
Dans le domaine de la recherche sur le cancer, des dérivés de l'acide 4-(aminosulfonyl)-2-méthoxybenzoïque ont été évalués pour leurs propriétés anticancéreuses. Des études ont inclus des essais in vitro sur des lignées de cellules cancéreuses humaines du col de l'utérus (HeLa), de l'ovaire (SKOV-3) et du sein (MCF-7). Ces études visent à comprendre les effets cytotoxiques et les mécanismes potentiels par lesquels ces composés peuvent inhiber la croissance des cellules cancéreuses .
Effets antioxydants
La capacité antioxydante de ce composé et de ses dérivés est un autre domaine d'intérêt. En utilisant des essais comme le DPPH (2,2-diphényl-1-picrylhydrazyle) et l'ABTS (2,2′–azino–bis(3–éthylbenzthiazoline–6–sulfonate d'acide)), les chercheurs ont mesuré la capacité de ces molécules à piéger les radicaux libres. Cette propriété est cruciale dans la prévention des maladies liées au stress oxydatif .
Développement de médicaments
L'this compound sert de pharmacophore dans le développement de médicaments en raison de ses caractéristiques structurales qui interagissent avec les cibles biologiques. Ses dérivés sont souvent plus efficaces que le composé parent, offrant des activités biologiques plus fortes qui sont bénéfiques pour créer de nouveaux médicaments .
Revêtements antibactériens
Les dérivés du composé ont été utilisés pour modifier les surfaces afin de leur conférer des propriétés antibactériennes. Par exemple, les matériaux modifiés à l'aide de 4-aminocinnamique ont montré une excellente activité antibactérienne contre S. aureus et E. coli, avec des ratios d'inhibition supérieurs à 99 %. De tels revêtements sont précieux dans les milieux de soins de santé pour prévenir les infections bactériennes .
Inhibition de la formation de biofilms
La recherche a également exploré l'utilisation de ce composé pour empêcher la formation de biofilms par les bactéries. Les biofilms sont un problème majeur dans les dispositifs médicaux et les implants, car ils peuvent entraîner des infections persistantes. Les dérivés de l'this compound ont été efficaces pour inhiber la formation de biofilms par des souches de Staphylococcus résistantes à la méthicilline .
Essai d'hémolyse
Dans le contexte des évaluations de sécurité, des essais d'hémolyse ont été effectués à l'aide de dérivés de ce composé. Ces études sont cruciales pour s'assurer que les nouveaux médicaments ne causent pas de dommages aux globules rouges, ce qui pourrait entraîner une anémie hémolytique .
et une masse molaire de 201,200, a été analysé pour comprendre ses propriétés chimiques et ses interactions. .Mécanisme D'action
Target of Action
Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis
Mode of Action
It’s worth noting that aminosalicylic acid, a compound with a similar structure, inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
Compounds with similar structures, such as aminosalicylic acid, are known to inhibit folic acid synthesis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may also interfere with similar biochemical pathways.
Result of Action
Similar compounds such as aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
4-(Aminosulfonyl)-2-methoxybenzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction can inhibit the enzyme’s activity, affecting various physiological processes. Additionally, 4-(Aminosulfonyl)-2-methoxybenzoic acid can bind to other biomolecules, altering their structure and function, which can have significant biochemical implications.
Cellular Effects
The effects of 4-(Aminosulfonyl)-2-methoxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and metabolism . Furthermore, 4-(Aminosulfonyl)-2-methoxybenzoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 4-(Aminosulfonyl)-2-methoxybenzoic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can lead to changes in the enzyme’s activity, affecting various physiological processes. Additionally, 4-(Aminosulfonyl)-2-methoxybenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminosulfonyl)-2-methoxybenzoic acid can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-(Aminosulfonyl)-2-methoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-(Aminosulfonyl)-2-methoxybenzoic acid can also result in alterations in cellular function, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminosulfonyl)-2-methoxybenzoic acid can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular behavior and function. For instance, high doses of 4-(Aminosulfonyl)-2-methoxybenzoic acid have been shown to cause toxic effects in animal models, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a specific biochemical response.
Metabolic Pathways
4-(Aminosulfonyl)-2-methoxybenzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Aminosulfonyl)-2-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the sodium-coupled neutral amino acid transporter (SNAT) family . Once inside the cell, 4-(Aminosulfonyl)-2-methoxybenzoic acid can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Aminosulfonyl)-2-methoxybenzoic acid can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization can be influenced by targeting signals and post-translational modifications, directing 4-(Aminosulfonyl)-2-methoxybenzoic acid to specific organelles. The subcellular localization of 4-(Aminosulfonyl)-2-methoxybenzoic acid can also affect its interactions with other biomolecules, influencing its overall biochemical activity.
Propriétés
IUPAC Name |
2-methoxy-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


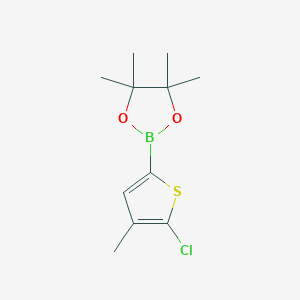


![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
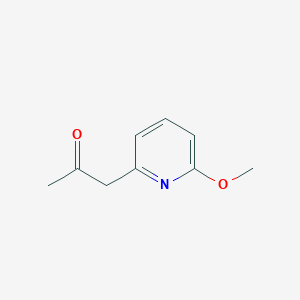

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)
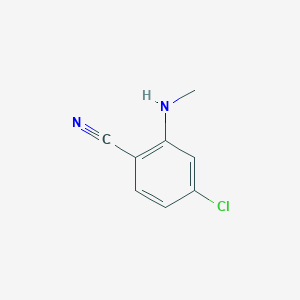

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)
![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
